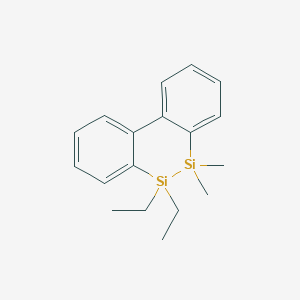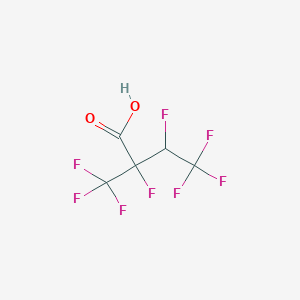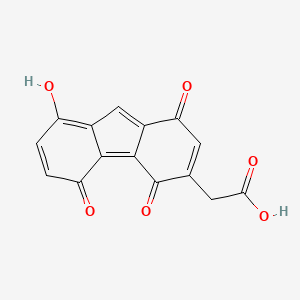
3-Bromobenzene-1,2,4,5-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzene-1,2,4,5-tetracarboxylic acid is an organic compound with the molecular formula C10H5BrO8 It is a derivative of benzene-1,2,4,5-tetracarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2,4,5-tetracarboxylic acid typically involves the bromination of benzene-1,2,4,5-tetracarboxylic acid. One common method is the direct bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzene-1,2,4,5-tetracarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to form alcohols.
Coordination Reactions: The compound can form coordination complexes with metal ions, which are of interest in materials science and catalysis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or amines in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.
Oxidation Products: Anhydrides or other oxidized forms of the carboxylic acids.
Reduction Products: Alcohols or partially reduced carboxylic acids.
Scientific Research Applications
3-Bromobenzene-1,2,4,5-tetracarboxylic acid has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Chemistry: Employed in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3-Bromobenzene-1,2,4,5-tetracarboxylic acid primarily involves its ability to form coordination complexes with metal ions. The carboxylic acid groups can donate electrons to metal ions, forming stable chelates. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the coordination environment .
Comparison with Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: The parent compound without the bromine substitution.
3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid: A derivative with two bromine atoms on the benzene ring.
1,2,4,5-Benzenetetracarboxylic dianhydride: An anhydride form of the parent compound.
Uniqueness: 3-Bromobenzene-1,2,4,5-tetracarboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and the properties of its coordination complexes. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications .
Properties
IUPAC Name |
3-bromobenzene-1,2,4,5-tetracarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO8/c11-6-4(9(16)17)2(7(12)13)1-3(8(14)15)5(6)10(18)19/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVUXNXDPIRMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)Br)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90836138 |
Source


|
| Record name | 3-Bromobenzene-1,2,4,5-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90836138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828922-44-7 |
Source


|
| Record name | 3-Bromobenzene-1,2,4,5-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90836138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)



![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)




